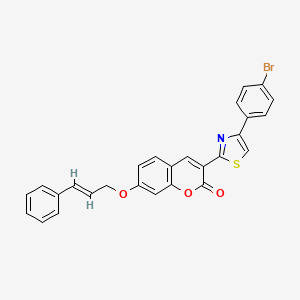
bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 3-methoxyphenyl groups, a phenylhydrazono group, and two sulfonate groups attached to the fluorene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by sulfonation to introduce the sulfonate groups. The phenylhydrazono group can be introduced through a condensation reaction with phenylhydrazine. Finally, the 3-methoxyphenyl groups are attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and sulfonation steps, as well as the use of high-throughput screening for the optimization of reaction conditions in the Suzuki-Miyaura coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA.
- Investigated for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the synthesis of dyes and pigments for various applications .
Wirkmechanismus
The mechanism of action of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate involves its ability to interact with various molecular targets. The phenylhydrazono group can form hydrogen bonds with biomolecules, while the sulfonate groups enhance the compound’s solubility in aqueous environments. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Bis(3-methoxyphenyl)methane: Similar in structure but lacks the fluorene core and sulfonate groups.
9-(Phenylhydrazono)-9H-fluorene: Similar in structure but lacks the methoxyphenyl groups and sulfonate groups.
Bis(3-methoxyphenyl)fluorene: Similar in structure but lacks the phenylhydrazono group and sulfonate groups.
Uniqueness: Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate is unique due to the combination of its structural features, including the fluorene core, phenylhydrazono group, methoxyphenyl groups, and sulfonate groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C33H26N2O8S2 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
bis(3-methoxyphenyl) 9-(phenylhydrazinylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H26N2O8S2/c1-40-23-10-6-12-25(18-23)42-44(36,37)27-14-16-29-30-17-15-28(45(38,39)43-26-13-7-11-24(19-26)41-2)21-32(30)33(31(29)20-27)35-34-22-8-4-3-5-9-22/h3-21,34H,1-2H3 |
InChI-Schlüssel |
FIYQXBYEBWTYPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)OC6=CC=CC(=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11981883.png)


![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981900.png)




![ethyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981936.png)
![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)



